

# Spectroscopic Profile of 2-Bromo-3-methoxybenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-3-methoxybenzaldehyde**

Cat. No.: **B1279745**

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-3-methoxybenzaldehyde** (CAS No. 10401-18-0). The information detailed herein is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and quality control, offering a valuable resource for the identification and characterization of this compound.

Due to the limited availability of publicly accessible, citable experimental spectra for **2-Bromo-3-methoxybenzaldehyde**, this guide presents a combination of predicted and expected spectroscopic data. The Nuclear Magnetic Resonance (NMR) data has been generated using reliable prediction software, while the Infrared (IR) spectroscopy data is based on the characteristic absorption frequencies of the constituent functional groups. The Mass Spectrometry (MS) data includes predicted fragmentation patterns.

## Core Spectroscopic Data

The structural and key physical properties of **2-Bromo-3-methoxybenzaldehyde** are summarized below:

Property	Value
Chemical Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub>
Molecular Weight	215.05 g/mol
CAS Number	10401-18-0
IUPAC Name	2-bromo-3-methoxybenzaldehyde
SMILES	COC1=C(Br)C(C=O)=CC=C1

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR (Predicted)

The predicted <sup>1</sup>H NMR spectrum of **2-Bromo-3-methoxybenzaldehyde** in CDCl<sub>3</sub> would exhibit the following signals:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet (s)	1H	Aldehyde proton (-CHO)
~7.7	Doublet of doublets (dd)	1H	Aromatic proton
~7.4	Triplet (t)	1H	Aromatic proton
~7.2	Doublet of doublets (dd)	1H	Aromatic proton
~3.9	Singlet (s)	3H	Methoxy protons (-OCH <sub>3</sub> )

### <sup>13</sup>C NMR (Predicted)

The predicted  $^{13}\text{C}$  NMR spectrum would show the following key resonances:

Chemical Shift ( $\delta$ , ppm)	Assignment
~191	Aldehyde carbonyl (C=O)
~158	Aromatic carbon (C-O)
~135	Aromatic carbon
~128	Aromatic carbon
~125	Aromatic carbon
~118	Aromatic carbon (C-Br)
~115	Aromatic carbon
~56	Methoxy carbon (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for **2-Bromo-3-methoxybenzaldehyde** are as follows.[1][2]

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Expected Intensity
3100-3000	C-H (Aromatic)	Stretch	Medium-Weak
2950-2850	C-H (Methoxy)	Stretch	Medium-Weak
2850-2820 & 2750- 2720	C-H (Aldehyde)	Stretch (Fermi Resonance Doublet)	Medium-Weak
~1700	C=O (Aromatic Aldehyde)	Stretch	Strong
1600-1450	C=C (Aromatic)	Stretch	Medium-Strong
~1250	C-O-C (Aryl Ether)	Asymmetric Stretch	Strong
Below 800	C-Br	Stretch	Medium-Strong

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Bromo-3-methoxybenzaldehyde** is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine, with its two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), will result in isotopic patterns for bromine-containing fragments (M<sup>+</sup> and M<sup>+2</sup> peaks of nearly equal intensity).

m/z (mass-to-charge ratio)	Proposed Fragment	Notes
214/216	$[\text{C}_8\text{H}_7\text{BrO}_2]^+$	Molecular ion ( $\text{M}^+$ ) peak with characteristic bromine isotope pattern.
213/215	$[\text{M}-\text{H}]^+$	Loss of a hydrogen atom from the aldehyde.
185/187	$[\text{M}-\text{CHO}]^+$	Loss of the formyl radical.
135	$[\text{M}-\text{Br}]^+$	Loss of a bromine radical.
107	$[\text{M}-\text{Br}-\text{CO}]^+$	Subsequent loss of carbon monoxide from the $[\text{M}-\text{Br}]^+$ fragment.

## Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data discussed above.

### NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-3-methoxybenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase- and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

## FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of solid **2-Bromo-3-methoxybenzaldehyde** onto the center of the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

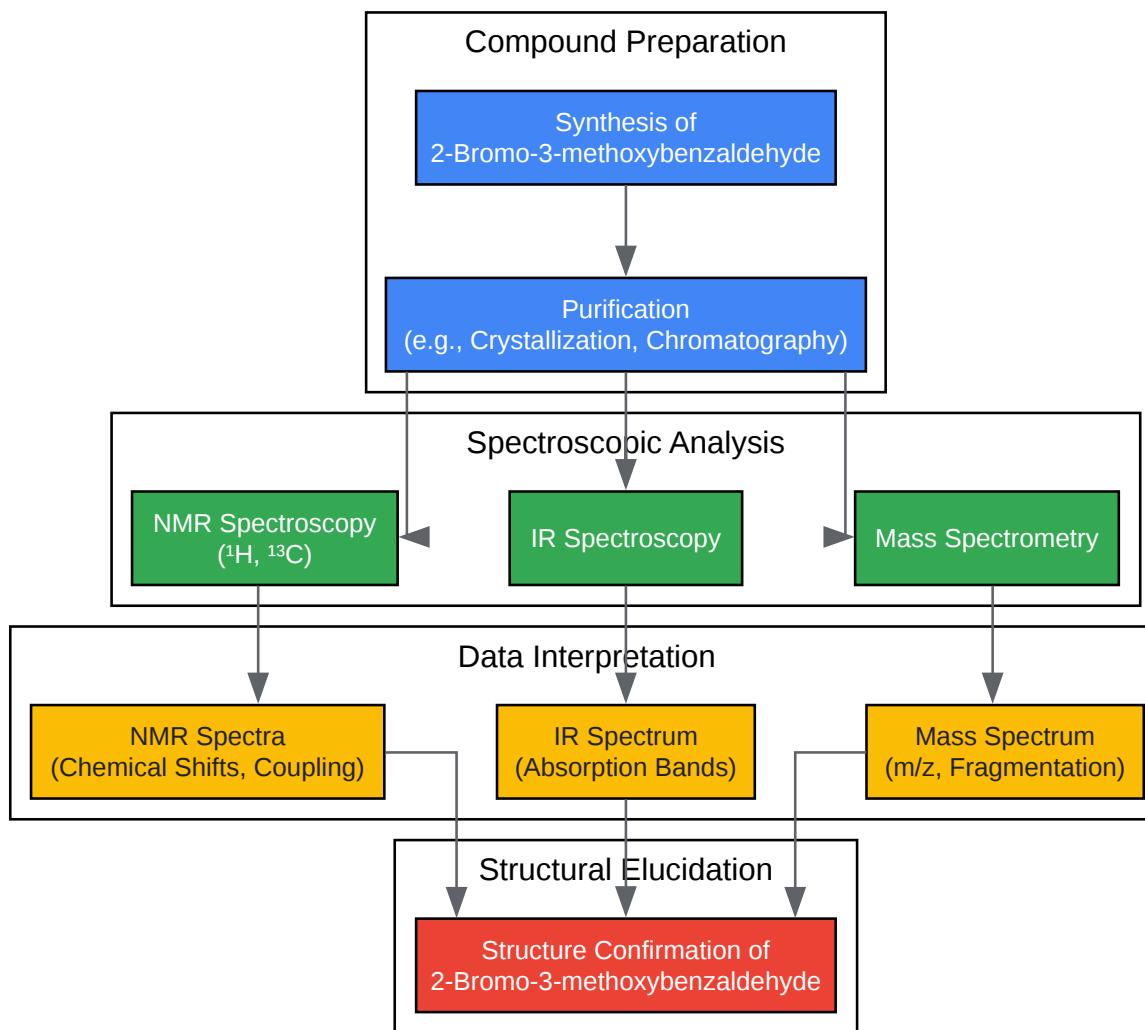
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

- Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
- Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-3-methoxybenzaldehyde**.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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